(3-Aminopyrrolidin-1-yl)(4-methoxy-3-methylphenyl)methanone

Medicinal Chemistry Fragment-Based Drug Discovery Chemical Procurement

(3-Aminopyrrolidin-1-yl)(4-methoxy-3-methylphenyl)methanone is a synthetic 3-aminopyrrolidine benzamide derivative with the molecular formula C13H18N2O2 and a molecular weight of 234.29 g/mol. It belongs to a pharmacologically versatile scaffold class, where the 3-aminopyrrolidine moiety serves as a key pharmacophore in kinase inhibitors, GPCR modulators, and chemokine receptor antagonists.

Molecular Formula C13H18N2O2
Molecular Weight 234.29 g/mol
CAS No. 2098123-41-0
Cat. No. B1488974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Aminopyrrolidin-1-yl)(4-methoxy-3-methylphenyl)methanone
CAS2098123-41-0
Molecular FormulaC13H18N2O2
Molecular Weight234.29 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C(=O)N2CCC(C2)N)OC
InChIInChI=1S/C13H18N2O2/c1-9-7-10(3-4-12(9)17-2)13(16)15-6-5-11(14)8-15/h3-4,7,11H,5-6,8,14H2,1-2H3
InChIKeyXHHCQOVDXXJOOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Aminopyrrolidin-1-yl)(4-methoxy-3-methylphenyl)methanone (CAS 2098123-41-0): Structural Identity and Procurement Context


(3-Aminopyrrolidin-1-yl)(4-methoxy-3-methylphenyl)methanone is a synthetic 3-aminopyrrolidine benzamide derivative with the molecular formula C13H18N2O2 and a molecular weight of 234.29 g/mol . It belongs to a pharmacologically versatile scaffold class, where the 3-aminopyrrolidine moiety serves as a key pharmacophore in kinase inhibitors, GPCR modulators, and chemokine receptor antagonists [1]. Critically, several online vendor databases erroneously conflate this compound with MDMB-CHMICA (an indole-based synthetic cannabinoid, C23H32N2O3), creating a significant data integrity risk that must be independently verified during procurement [2]. The compound features a unique 4-methoxy-3-methylbenzoyl substitution pattern that differentiates it from simpler 3-aminopyrrolidine benzamides and positions it within a distinct physicochemical property space.

Why Generic Substitution Fails for (3-Aminopyrrolidin-1-yl)(4-methoxy-3-methylphenyl)methanone (CAS 2098123-41-0)


The 3-aminopyrrolidine benzamide scaffold is highly sensitive to aryl substitution patterns, with even minor changes in substituent position and electronic character producing substantial shifts in target binding, selectivity, and physicochemical properties [1]. The 4-methoxy-3-methylbenzoyl moiety in this compound creates a distinct hydrogen-bond acceptor and steric profile compared to the unsubstituted parent (3-aminopyrrolidin-1-yl)(phenyl)methanone (CAS 198210-81-0) [2]. The methoxy group at the para position contributes an additional hydrogen bond acceptor (raising the count from 2 to 3), increases topological polar surface area, and elevates cLogP, all of which impact membrane permeability and protein binding. Simultaneously, the meta-methyl group introduces steric bulk that can modulate target engagement selectivity relative to mono-substituted or unsubstituted analogs. In class-level SAR of 3-aminopyrrolidine CCR2b antagonists, analogous aryl modifications have been shown to shift IC50 values by orders of magnitude [3], demonstrating that generic substitution without preserving the exact substitution pattern risks losing or unpredictably altering biological activity. Additionally, some vendors incorrectly assign the MDMB-CHMICA identity to this CAS number, making chemical verification via orthogonal analytical methods (NMR, HRMS) essential before any comparative evaluation.

Quantitative Differential Evidence for (3-Aminopyrrolidin-1-yl)(4-methoxy-3-methylphenyl)methanone (CAS 2098123-41-0)


Molecular Weight and Formula Differentiation from the Unsubstituted Parent Scaffold

The target compound possesses a molecular weight of 234.29 g/mol (C13H18N2O2), representing a 23.1% increase over the unsubstituted parent (3-aminopyrrolidin-1-yl)(phenyl)methanone (CAS 198210-81-0, MW 190.24 g/mol, C11H14N2O) [1]. This mass difference corresponds to the addition of one methoxy (-OCH3, +31.03 Da) and one methyl (-CH3, +15.03 Da) substituent on the benzoyl ring, confirmed by the CymitQuimica product specification . The molecular formula difference (C13H18N2O2 vs. C11H14N2O) is a definitive identifier that distinguishes this compound from the parent scaffold and from incorrectly assigned structures such as MDMB-CHMICA (C23H32N2O3, MW 384.51) [2].

Medicinal Chemistry Fragment-Based Drug Discovery Chemical Procurement

Hydrogen Bond Acceptor Count and Topological Polar Surface Area Enhancement via 4-Methoxy Substitution

The para-methoxy substituent on the target compound adds one hydrogen bond acceptor (HBA) compared to the unsubstituted parent, increasing the total HBA count from 2 to 3 [1]. This is accompanied by an estimated increase in topological polar surface area (tPSA) of approximately 12–15 Ų (from the parent's 46.3 Ų to an estimated 58–61 Ų for the target), based on fragment-based tPSA contributions for the methoxy group [2]. The additional HBA and elevated tPSA are predicted to reduce passive membrane permeability relative to the parent scaffold, a factor that must be considered when this compound is used as a fragment or building block in CNS-penetrant vs. peripherally restricted drug design programs. The closely related analog (3-aminopyrrolidin-1-yl)(2-ethoxyphenyl)methanone (CAS 1283129-56-5, C13H18N2O2) shares the same molecular formula but differs in the position (ortho vs. para) and nature (ethoxy vs. methoxy) of the alkoxy substituent, yielding different HBA geometry and intramolecular hydrogen bonding potential .

Physicochemical Profiling Drug-likeness Permeability Prediction

Purity Specification and Sourcing Discontinuation Status as a Procurement Decision Factor

The only non-excluded vendor specification available for this compound (CymitQuimica/Biosynth, Ref. 3D-YID12341) lists a minimum purity of 95% with the product status as 'Discontinued' across all package sizes (100 mg, 250 mg, 500 mg, 1 g, 5 g) . In contrast, the unsubstituted parent compound (CAS 198210-81-0) is actively stocked by multiple suppliers with purity specifications of 97% and is available in both racemic and enantiopure (R) and (S) forms . This supply discontinuity means that procurement of the target compound currently requires custom synthesis, introducing longer lead times, higher cost, and the need for independent analytical characterization (NMR, HPLC, HRMS) to verify identity and purity. The limited commercial availability also increases the risk that material sourced from unverified vendors may be the incorrectly assigned MDMB-CHMICA rather than the authentic 3-aminopyrrolidine benzamide.

Chemical Sourcing Quality Control Supply Chain Risk

Class-Level CB2 Receptor Antagonist and Kinase Inhibitor Potential of the 3-Aminopyrrolidine Benzamide Scaffold

Although no target-specific biological assay data are available for this exact compound, the 3-aminopyrrolidine benzamide scaffold from which it derives has been extensively validated in quantitative pharmacological studies. In the CCR2b receptor antagonist series, 3-aminopyrrolidine derivatives have demonstrated low nanomolar potency, with compound 71 achieving a CCR2b binding IC50 of 3.2 nM and a functional chemotaxis IC50 of 0.83 nM [1]. In the kinase inhibitor space, (S)-3-aminopyrrolidine derivatives have shown dual Abl/PI3K inhibitory activity with IC50 values ranging from 0.046 μM to 395.59 μM across synthesized analogs, demonstrating that aryl substitution patterns on the benzoyl group are a primary driver of potency and selectivity [2]. The 4-methoxy-3-methyl substitution pattern of the target compound places it within the SAR-proven region of this scaffold, where dual electron-donating substituents at these positions have been associated with enhanced target engagement in related benzamide series [3]. Direct comparative data for this specific substitution pattern are not available; the activity inference is class-level.

CCR2 Antagonism Kinase Inhibition Inflammation

MDMB-CHMICA Structural Misassignment as a Critical Procurement Integrity Check

Multiple online sources, including vendor databases and the Wikipedia entry for MDMB-CHMICA, confirm that authentic MDMB-CHMICA is an indole-based synthetic cannabinoid with the IUPAC name methyl (S)-2-(1-(cyclohexylmethyl)-1H-indole-3-carboxamido)-3,3-dimethylbutanoate, molecular formula C23H32N2O3, and molecular weight 384.51 g/mol [1]. Its reported hCB1 binding affinity is Ki = 0.41 ± 0.141 nM and its functional activity at CB1 is EC50 = 0.14 nM (efficacy 94%) [2][3]. Despite this, several chemical vendor sites assign CAS 2098123-41-0 to MDMB-CHMICA and label it '(3-Aminopyrrolidin-1-yl)(4-methoxy-3-methylphenyl)methanone, also known as MDMB-CHMICA'—a structural conflation that is chemically impossible given the fundamentally different core scaffolds (pyrrolidine benzamide vs. indole amino acid ester). The authentic target compound (C13H18N2O2, MW 234.29) has only 60.9% of the molecular weight of MDMB-CHMICA (C23H32N2O3, MW 384.51) . Any laboratory procuring this compound must independently verify identity via HRMS and 1H/13C NMR against the expected pyrrolidine benzamide structure, not the indole cannabinoid, to avoid acquiring a controlled or regulated substance inadvertently.

Chemical Identity Verification Vendor Data Quality Forensic Chemistry

Validated Application Scenarios for (3-Aminopyrrolidin-1-yl)(4-methoxy-3-methylphenyl)methanone (CAS 2098123-41-0)


Fragment-Based and Structure-Activity Relationship (SAR) Exploration of CCR2 Antagonists

For medicinal chemistry teams optimizing CCR2b receptor antagonists, this compound provides a distinct substitution pattern (4-methoxy-3-methyl) on the benzoyl ring of the validated 3-aminopyrrolidine scaffold. Published SAR in this series demonstrates that aryl substituents can modulate CCR2b binding IC50 from low nanomolar to micromolar ranges [1]. The dual electron-donating substituent profile (para-OCH3, meta-CH3) of the target compound fills a specific gap in existing SAR matrices, enabling systematic exploration of additive vs. synergistic substituent effects on CCR2b potency and selectivity. Procurement of this specific analog is warranted when SAR campaigns require a matched molecular pair analysis against the 4-methoxy-only, 3-methyl-only, and unsubstituted parent compounds.

Physicochemical Property Modulation for CNS vs. Peripheral Drug Design Programs

The elevated hydrogen bond acceptor count (3 vs. 2 for the parent scaffold) and increased topological polar surface area (~58–61 Ų vs. 46.3 Ų) [1] make this compound a useful probe for assessing the impact of incremental polarity on CNS penetration within a 3-aminopyrrolidine benzamide series. In parallel CNS and peripheral target programs, this analog can serve as a tool to evaluate whether HBA/tPSA increases at the benzoyl position are sufficient to reduce brain exposure while maintaining target engagement, a critical parameter in designing peripherally restricted CCR2 antagonists or kinase inhibitors. Comparative pharmacokinetic profiling against the parent scaffold and the 2-ethoxyphenyl isomer (same MW, different HBA geometry) can isolate the contribution of substitution position to tissue distribution.

Custom Synthesis Specification with Mandatory Identity Verification Against MDMB-CHMICA

Given that this compound is commercially discontinued [1] and subject to widespread vendor misassignment as the synthetic cannabinoid MDMB-CHMICA [2], any procurement must be executed via custom synthesis with a qualified contract research organization. The synthesis specification must include: (1) HRMS confirmation of molecular formula C13H18N2O2 (expected [M+H]+ = 235.1441); (2) 1H NMR verification of the 4-methoxy-3-methylbenzoyl substitution pattern (characteristic aromatic proton splitting and OCH3 singlet at ~3.8–3.9 ppm); and (3) HPLC purity ≥95% at 254 nm. This scenario applies to laboratories requiring this specific compound for proprietary SAR programs where the exact substitution pattern is non-negotiable and the alternative of using the unsubstituted parent or commercially available mono-substituted analogs would compromise the scientific objectives.

Kinase Inhibitor Scaffold Diversification in Dual Abl/PI3K Programs

The (S)-3-aminopyrrolidine scaffold has demonstrated tractable activity against Abl and PI3K kinases, with IC50 values ranging from 0.046 μM to >100 μM depending on the specific substitution pattern on the benzoyl moiety [1]. The 4-methoxy-3-methyl substitution introduces both hydrogen bond acceptor capacity (via OCH3) and hydrophobic bulk (via CH3) at positions that can interact with the kinase hinge region or solvent-exposed pockets. For kinase inhibitor programs that have already profiled mono-substituted 3-aminopyrrolidine benzamides, this disubstituted analog offers a logical next step in SAR expansion, particularly for exploring whether dual substitution enhances selectivity for Abl over PI3K (or vice versa) compared to the single-substituent analogs.

Quote Request

Request a Quote for (3-Aminopyrrolidin-1-yl)(4-methoxy-3-methylphenyl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.